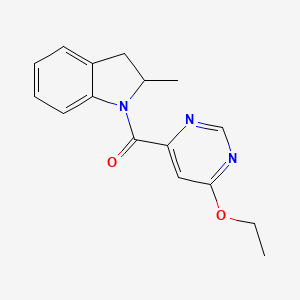

(6-Ethoxypyrimidin-4-yl)(2-methylindolin-1-yl)methanone

Description

Properties

IUPAC Name |

(6-ethoxypyrimidin-4-yl)-(2-methyl-2,3-dihydroindol-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O2/c1-3-21-15-9-13(17-10-18-15)16(20)19-11(2)8-12-6-4-5-7-14(12)19/h4-7,9-11H,3,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRTUVJKJBXPNJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=NC(=C1)C(=O)N2C(CC3=CC=CC=C32)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Ethoxypyrimidin-4-yl)(2-methylindolin-1-yl)methanone typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an aldehyde and a urea derivative under acidic or basic conditions.

Formation of the Indoline Moiety: The indoline structure can be synthesized via a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde.

Coupling of the Two Moieties: The final step involves coupling the pyrimidine and indoline structures through a methanone linkage, which can be achieved using a variety of coupling reagents such as carbodiimides or phosphonium salts.

Industrial Production Methods

In an industrial setting, the production of (6-Ethoxypyrimidin-4-yl)(2-methylindolin-1-yl)methanone would involve scaling up the synthetic routes mentioned above. This would require optimization of reaction conditions to ensure high yield and purity, as well as the use of continuous flow reactors to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indoline moiety, to form corresponding oxindoles.

Reduction: Reduction reactions can be performed on the pyrimidine ring to yield dihydropyrimidine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, especially at the ethoxy group on the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the ethoxy group.

Major Products

Oxidation: Oxindole derivatives.

Reduction: Dihydropyrimidine derivatives.

Substitution: Amino or thio-substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (6-Ethoxypyrimidin-4-yl)(2-methylindolin-1-yl)methanone would depend on its specific biological target. Generally, compounds with pyrimidine and indoline structures can interact with various enzymes or receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrimidine-Based Methanones

Substituent Effects on Stability and Reactivity

- 6-Ethoxy vs. 6-Methyl Pyrimidine Derivatives: The ethoxy group in the target compound may enhance solubility in polar solvents compared to methyl-substituted analogs like 1-(6-methylpyrimidin-4-yl)ethanone (). Ethoxy’s electron-donating nature could also stabilize the pyrimidine ring against thermal decomposition. In contrast, di(1H-tetrazol-5-yl)methanone oxime and 5,5′-(hydrazonometh-ylene)bis(1H-tetrazole) exhibit higher thermal stability (decomposition at 288.7°C and 247.6°C, respectively), attributed to extensive hydrogen-bonding networks .

Indole/Indolinyl Methanones

Steric and Spectral Effects

- 2-Methylindolinyl vs. Unsubstituted Indole: Cyclopentyl(1-indol-3-yl)methanone and cyclohexyl analogs lack spectral peaks due to steric hindrance at positions 2 and 3 of the indole ring ().

Crystallographic and Physical Properties

- Such data are critical for predicting packing efficiency and stability in solid-state applications.

Data Tables

Table 1: Thermal Stability and Structural Features of Selected Methanones

Research Findings and Insights

- Thermal Stability: The target compound’s ethoxy group may reduce thermal stability compared to tetrazole-based methanones but improve solubility for pharmaceutical formulations .

- Steric Hindrance : The 2-methylindolinyl group likely introduces steric effects, analogous to cyclopentyl/cyclohexyl-substituted indoles, which alter spectral and binding properties .

Biological Activity

(6-Ethoxypyrimidin-4-yl)(2-methylindolin-1-yl)methanone is a synthetic organic compound classified within heterocyclic compounds. This compound features a pyrimidine ring and an indoline moiety, which are significant in medicinal chemistry due to their diverse biological activities. Understanding the biological activity of this compound is crucial for its potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of (6-Ethoxypyrimidin-4-yl)(2-methylindolin-1-yl)methanone can be represented as follows:

This compound possesses both ethoxy and indoline functionalities, which may contribute to its interactions with biological targets.

Biological Activity Overview

Research indicates that (6-Ethoxypyrimidin-4-yl)(2-methylindolin-1-yl)methanone exhibits various biological activities, including:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines through modulation of specific signaling pathways.

- TRPV4 Inhibition : The compound shows potential as a TRPV4 inhibitor, which is relevant for treating retinal diseases associated with blood flow disorders .

The biological activity of (6-Ethoxypyrimidin-4-yl)(2-methylindolin-1-yl)methanone can be attributed to its ability to interact with various molecular targets. For instance, the presence of the pyrimidine and indoline structures allows for multiple binding interactions, potentially influencing pathways involved in cell proliferation and apoptosis.

Research Findings and Case Studies

Several studies have investigated the biological effects of compounds similar to (6-Ethoxypyrimidin-4-yl)(2-methylindolin-1-yl)methanone, providing insights into its potential applications.

Table 1: Summary of Biological Activities

| Activity | Effect | Reference |

|---|---|---|

| Anticancer | Inhibition of cancer cell proliferation | |

| TRPV4 Inhibition | Potential therapeutic agent for retinal diseases | |

| Anti-inflammatory | Modulation of TNF-alpha signaling |

Synthetic Routes

The synthesis of (6-Ethoxypyrimidin-4-yl)(2-methylindolin-1-yl)methanone typically involves:

- Formation of the Pyrimidine Ring : Achieved through condensation reactions between aldehydes and urea derivatives.

- Indoline Moiety Synthesis : Often synthesized via Fischer indole synthesis.

- Coupling Reaction : The final step involves coupling the two moieties using coupling reagents such as carbodiimides.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (6-Ethoxypyrimidin-4-yl)(2-methylindolin-1-yl)methanone, and how can purity be optimized?

- Methodology : Multi-step synthesis involving coupling of pyrimidine and indoline precursors is common. For example, pyrimidine rings are often synthesized via cyclization of β-keto esters with urea derivatives, while indoline scaffolds are prepared via reductive cyclization of nitroarenes. Purity optimization requires chromatographic techniques (e.g., flash chromatography) and spectroscopic validation (NMR, IR) to confirm structural integrity .

- Key Data : Typical yields range from 45–65%, with purity ≥95% achievable via recrystallization in ethanol or methanol .

Q. How is the molecular structure of this compound characterized in academic research?

- Methodology : X-ray crystallography is the gold standard for absolute structural confirmation. For dynamic analysis, NMR spectroscopy (¹H, ¹³C, 2D-COSY) resolves proton environments and coupling patterns. Mass spectrometry (HRMS) validates molecular weight .

- Example : A related pyrimidinyl-indoline methanone compound showed C=O stretching at 1680 cm⁻¹ (IR) and aromatic proton signals at δ 7.2–8.1 ppm (¹H NMR) .

Q. What are the primary biological targets hypothesized for this compound?

- Methodology : Computational docking (e.g., AutoDock Vina) predicts affinity for kinase domains or G-protein-coupled receptors. In vitro assays (e.g., enzyme inhibition) validate interactions. Preliminary studies on analogs suggest potential activity against tyrosine kinases or inflammatory mediators .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

- Methodology : Discrepancies often arise from assay conditions (e.g., pH, temperature) or cell-line variability. Systematic replication under standardized protocols (e.g., CLIA guidelines) is critical. Meta-analyses of IC₅₀ values and dose-response curves help identify outliers .

- Case Study : A pyrimidine-indoline analog showed IC₅₀ = 1.2 µM in HeLa cells but 8.7 µM in MCF-7 cells, attributed to differential expression of target proteins .

Q. What experimental approaches are used to study metabolic pathways and degradation products?

- Methodology : Liver microsome assays (e.g., human CYP450 isoforms) identify phase I metabolites. LC-MS/MS tracks hydroxylation or demethylation products. Environmental degradation is studied via photolysis (UV-Vis) or hydrolysis (pH-varied buffers) .

- Data : A related methanone compound exhibited a half-life of 12.3 hours in pH 7.4 buffer, degrading into 6-hydroxypyrimidine and indoline fragments .

Q. How can the environmental fate of this compound be modeled for ecological risk assessment?

- Methodology : Use computational tools like EPI Suite to predict logP (hydrophobicity) and biodegradation potential. Experimental validation includes OECD 301D ready biodegradability tests and soil adsorption studies .

- Key Parameter : Predicted logP = 2.8 suggests moderate bioaccumulation risk, warranting ecotoxicity assays in Daphnia magna or algae .

Q. What strategies are employed to improve selectivity for target vs. off-target binding?

- Methodology : Structure-activity relationship (SAR) studies guide functional group modifications. For example, replacing ethoxy with methoxy groups on pyrimidine alters steric hindrance. Competitive binding assays (e.g., SPR) quantify dissociation constants (Kd) .

- Example : A 4D-QSAR model for a methanone derivative identified substituent electronegativity as critical for kinase selectivity .

Q. How are synergistic effects with other therapeutic agents evaluated?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.